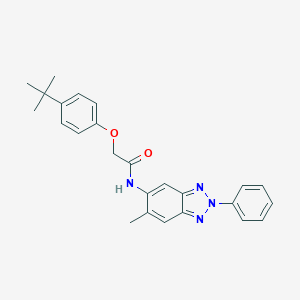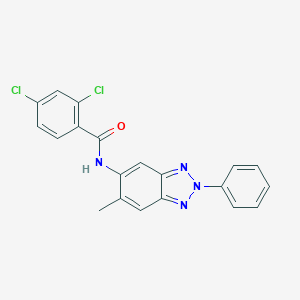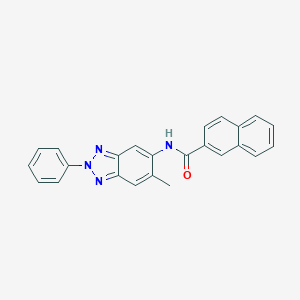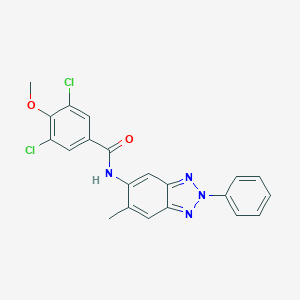![molecular formula C16H16ClN3O2S2 B398023 N-[[3-chloro-4-(4-morpholinyl)anilino]-sulfanylidenemethyl]-2-thiophenecarboxamide](/img/structure/B398023.png)
N-[[3-chloro-4-(4-morpholinyl)anilino]-sulfanylidenemethyl]-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[3-chloro-4-(4-morpholinyl)anilino]-sulfanylidenemethyl]-2-thiophenecarboxamide is a member of thioureas.
Wissenschaftliche Forschungsanwendungen
Carbonic Anhydrase Inhibition
The compound has been explored for its potential in inhibiting carbonic anhydrase isoenzymes, which are involved in various physiological processes. For instance, a study by Supuran, Maresca, Gregáň, & Remko (2013) investigated aromatic sulfonamides as inhibitors of carbonic anhydrases I, II, IV, and XII, showing nanomolar inhibitory concentration ranges (Supuran, Maresca, Gregáň, & Remko, 2013).
Antitumor Activity
Studies have also explored the antitumor properties of related compounds. For example, Ji et al. (2018) synthesized a similar compound with distinct inhibitory capacity against cancer cell lines, highlighting its potential in cancer therapy (Ji et al., 2018).
Crystal and Molecular Structure Analysis
The crystal and molecular structures of similar compounds have been studied to understand their properties better. Remko, Kožíšek, Semanová, & Gregáň (2010) analyzed the X-ray molecular structure of related sulfonamides, providing insights into their conformational behavior in various states (Remko, Kožíšek, Semanová, & Gregáň, 2010).
CNS Depressant Activity
The central nervous system (CNS) depressant activity of similar compounds has been explored. Bhattacharjee, Saravanan, & Mohan (2011) studied compounds like 2-amino-4-(4-chlorophenyl)thiophene-3carboxamide for CNS depressant activity, showing promise in this domain (Bhattacharjee, Saravanan, & Mohan, 2011).
Corrosion Inhibition
The compound has also been studied for its ability to inhibit corrosion. Daoud, Douadi, Issaadi, & Chafaa (2014) researched a similar thiophene Schiff base for its efficiency in preventing corrosion in metal solutions (Daoud, Douadi, Issaadi, & Chafaa, 2014).
Eigenschaften
Produktname |
N-[[3-chloro-4-(4-morpholinyl)anilino]-sulfanylidenemethyl]-2-thiophenecarboxamide |
|---|---|
Molekularformel |
C16H16ClN3O2S2 |
Molekulargewicht |
381.9g/mol |
IUPAC-Name |
N-[(3-chloro-4-morpholin-4-ylphenyl)carbamothioyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C16H16ClN3O2S2/c17-12-10-11(3-4-13(12)20-5-7-22-8-6-20)18-16(23)19-15(21)14-2-1-9-24-14/h1-4,9-10H,5-8H2,(H2,18,19,21,23) |
InChI-Schlüssel |
BMABBSQVCNNHIU-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=S)NC(=O)C3=CC=CS3)Cl |
Kanonische SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=S)NC(=O)C3=CC=CS3)Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



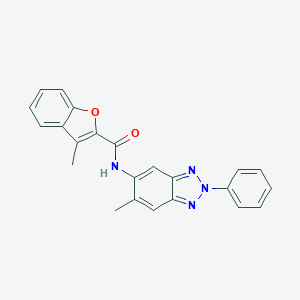
![2-[2-[(2E)-2-[1-(4-fluorophenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B397941.png)
![2-[2-(2-cyclooctylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B397942.png)
![2-[2-(allylimino)-3-cycloheptyl-4-oxo-1,3-thiazolidin-5-yl]-N-(4-bromophenyl)acetamide](/img/structure/B397945.png)
![3-(benzyloxy)-N-[3-(trifluoromethoxy)phenyl]benzamide](/img/structure/B397946.png)
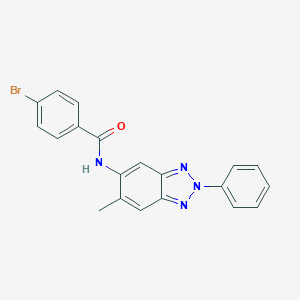
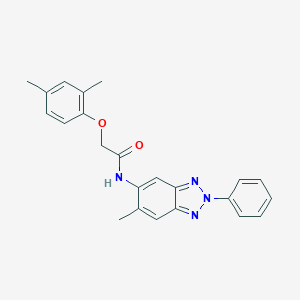
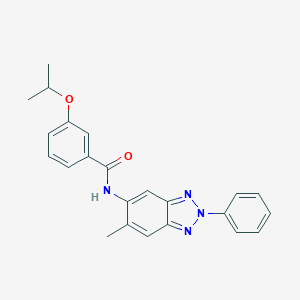
![2-[2-(allylimino)-3-cycloheptyl-4-oxo-1,3-thiazolidin-5-yl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B397953.png)
